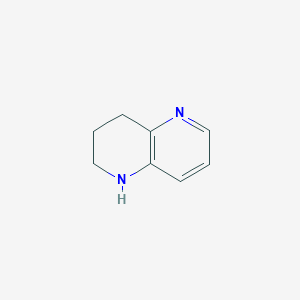

1,2,3,4-Tetrahydro-1,5-naphthyridine

Beschreibung

Contextualization within the Naphthyridine Family of Heterocycles

Naphthyridines are a class of bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. nih.gov The arrangement of the two nitrogen atoms within the bicyclic framework gives rise to six possible isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. nih.gov Historically, these ring systems have been referred to by various names, including "pyridopyridines" and "benzodiazines," before the name "naphthyridine" was officially indexed in Chemical Abstracts in 1936. nih.gov

The 1,5-naphthyridine (B1222797) isomer, the parent of the tetrahydro derivative discussed herein, has a rich history. The first synthesis of an unsubstituted 1,5-naphthyridine was reported in 1927 by Brobansky and Sucharda, who adapted the well-known Skraup quinoline (B57606) synthesis using 3-aminopyridine (B143674) as a starting material. nih.gov Since this initial discovery, a plethora of synthetic methods for constructing the 1,5-naphthyridine core have been developed, including the Gould-Jacobs reaction, Friedländer synthesis, and various cycloaddition reactions. nih.gov

1,2,3,4-Tetrahydro-1,5-naphthyridine represents a partially saturated analog of the parent 1,5-naphthyridine. This structural modification, the hydrogenation of one of the pyridine rings, transforms the planar, aromatic nature of the parent compound into a more flexible, three-dimensional scaffold. This change has profound implications for the molecule's physical, chemical, and biological properties, setting it apart from its fully aromatic counterpart and opening up new avenues for chemical exploration and application.

Academic Significance of Partially Saturated Naphthyridine Scaffolds

The partial saturation of the 1,5-naphthyridine ring system to give the 1,2,3,4-tetrahydro derivative is of significant academic interest, primarily due to the introduction of "drug-like" structural features. nih.gov Fully aromatic heterocyclic systems are often rigid and planar, which can sometimes limit their effectiveness as pharmaceutical agents. In contrast, partially saturated scaffolds, such as this compound, possess a greater degree of conformational flexibility and a three-dimensional arrangement of atoms. This increased sp3 character is a desirable trait in modern drug discovery, as it can lead to improved binding affinity and selectivity for biological targets. lookchem.com

The this compound core is considered a "privileged scaffold," a term used to describe molecular frameworks that are capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The exploration of the chemistry of the N1 position of the tetrahydro-1,5-naphthyridine ring system has been a particular focus, with studies demonstrating its suitability for library synthesis. nih.govdigitallibrary.co.in Reactions such as epoxide openings, palladium-catalyzed N-arylations, acylations, and urea (B33335) formation have all been successfully carried out at this position, allowing for the generation of diverse libraries of compounds for biological screening. nih.govdigitallibrary.co.in

The development of synthetic methodologies to access these partially saturated scaffolds with high efficiency and stereocontrol is an active area of research. The ability to introduce substituents with defined stereochemistry is crucial for understanding structure-activity relationships and for the development of potent and selective therapeutic agents. The academic pursuit of novel synthetic routes to enantiomerically pure this compound derivatives underscores the perceived value of this scaffold in medicinal chemistry. mdpi.com

Historical Overview of Fundamental Research Endeavors in this compound Chemistry

While the parent 1,5-naphthyridine was first synthesized in 1927, the focused exploration of its 1,2,3,4-tetrahydro derivative is a more recent development in the history of heterocyclic chemistry. nih.gov Early research on naphthyridines was often complicated by issues with structural characterization and inconsistent nomenclature. mdpi.com It was not until after 1930, with the standardization of the "naphthyridine" name, that a more reliable body of literature began to accumulate. mdpi.com

The initial impetus for naphthyridine research was significantly driven by the discovery of the biological activity of nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, which spurred interest in the broader family of these heterocycles. mdpi.com However, the synthesis and study of partially saturated derivatives like this compound gained significant traction with the advancement of modern synthetic methodologies that allowed for their selective and efficient preparation.

Key milestones in the chemistry of 1,2,3,4-tetrahydro-1,5-naphthyridines are largely associated with the development of novel synthetic strategies. The application of the aza-Diels-Alder (Povarov) reaction, for instance, provided a powerful tool for the construction of the tetrahydro-1,5-naphthyridine core with control over stereochemistry. nih.gov More recently, the development of asymmetric hydrogenation techniques, often employing ruthenium catalysts, has enabled the synthesis of chiral this compound derivatives with high enantiomeric excess. mdpi.com Another significant advancement has been the use of intramolecular inverse electron demand Diels-Alder reactions to produce these scaffolds in excellent yields. nih.gov These modern synthetic endeavors have been pivotal in making a wide array of substituted 1,2,3,4-tetrahydro-1,5-naphthyridines accessible for further study and application, particularly in the realm of medicinal chemistry and the development of compound libraries. nih.govdigitallibrary.co.in

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1,3,5,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALXTMWCXNPUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=N2)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426060 | |

| Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13993-61-8 | |

| Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,2,3,4 Tetrahydro 1,5 Naphthyridines

Cycloaddition Reaction-Based Approaches

Among the most powerful tools for constructing the 1,2,3,4-tetrahydro-1,5-naphthyridine core are cycloaddition reactions, which involve the formation of a cyclic molecule from two or more unsaturated precursors. These reactions are valued for their ability to build molecular complexity in a single step.

The aza-Diels-Alder reaction, specifically the Povarov reaction, stands out as a robust method for synthesizing substituted 1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.comnih.gov This reaction is a formal [4+2] cycloaddition involving an imine, derived from an aminopyridine, and an alkene. mdpi.com

The efficiency and selectivity of the Povarov reaction for synthesizing this compound derivatives are significantly enhanced by the use of Lewis acids. mdpi.com Theoretical and experimental studies have demonstrated that Lewis acids, such as boron trifluoride etherate (BF₃·Et₂O), activate the imine component, facilitating the cycloaddition with dienophiles like styrenes. mdpi.comnih.gov This activation allows the reaction to proceed in a highly regio- and stereoselective manner, affording specific isomers of the product. mdpi.com

The reaction involves the in-situ formation of N-(3-pyridyl)aldimines from 3-aminopyridine (B143674) and various aldehydes. nih.gov These imines then react with electron-rich olefins. mdpi.com The use of a Lewis acid catalyst is crucial for controlling the formation of two stereocenters in the resulting tetrahydro-1,5-naphthyridine ring system. mdpi.com This methodology has also been extended to multicomponent strategies, further increasing its synthetic utility. nih.gov

| Entry | Imine Precursor (Aldehyde) | Alkene | Lewis Acid | Product | Yield | Ref |

| 1 | Benzaldehyde | Styrene | BF₃·Et₂O | endo-2,4-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | Good | mdpi.com |

| 2 | 4-Chlorobenzaldehyde | Styrene | BF₃·Et₂O | endo-2-(4-chlorophenyl)-4-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | Good | mdpi.com |

| 3 | Glyoxylic acid ethyl ester | Indene | BF₃·Et₂O | Tetracyclic endo-1,2,3,4-tetrahydro mdpi.comacs.orgnaphthyridine derivative | Good | nih.gov |

The stereochemical outcome of the Lewis acid-activated aza-Diels-Alder reaction is governed by the dynamics of the transition state. The cycloaddition proceeds preferentially through an endo transition state. mdpi.com This orientation leads to the formation of endo intermediates, which ultimately determines the relative stereochemistry of the substituents on the newly formed six-membered ring. mdpi.com For instance, the reaction between imines derived from 3-aminopyridines and styrenes yields 1,2,3,4-tetrahydro-1,5-naphthyridines with specific stereochemistry at the C2 and C4 positions due to this endo-selective pathway. mdpi.com

A distinct and highly effective approach to the this compound skeleton is the intramolecular inverse electron demand Diels-Alder (IEDDA) reaction. nih.govnih.gov This strategy involves a cycloaddition where an electron-deficient diene reacts with an electron-rich dienophile. acs.org The intramolecular nature of this reaction, where the diene and dienophile are tethered together, facilitates the formation of the fused ring system. nih.govnih.gov

In this synthetic route, imidazoles serve as the electron-rich dienophile component, while 1,2,4-triazines function as the electron-deficient azadiene. acs.orgnih.gov The precursors are designed with the imidazole (B134444) and 1,2,4-triazine (B1199460) rings linked by a flexible tether, typically a trimethylene chain connecting the N1 position of the imidazole to the C3 position of the triazine. acs.orgnih.gov Upon heating, these tethered precursors undergo an intramolecular cycloaddition, producing the this compound core in excellent yields. acs.orgnih.gov This method has proven versatile, allowing for the preparation of a series of derivatives with substitution diversity in both the saturated and pyridine (B92270) rings. nih.gov The reaction can also be effectively promoted using microwave irradiation. nih.govresearchgate.net

| Entry | Tethered Precursor Substituents (Triazine) | Reaction Conditions | Product | Yield | Ref |

| 1 | 5,6-Diphenyl | Reflux in triisopropylbenzene (B8360398) (TIPB) | 7,8-Diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | High | acs.org |

| 2 | 5,6-Dimethyl | Reflux in TIPB | 7,8-Dimethyl-1,2,3,4-tetrahydro-1,5-naphthyridine | High | acs.org |

| 3 | 5-Phenyl, 6-Methyl | Reflux in TIPB | 7-Methyl-8-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine | High | acs.org |

The mechanism of the intramolecular IEDDA reaction of tethered imidazole-1,2,4-triazines has been elucidated. acs.orgnih.gov The process begins with the rate-determining [4+2] cycloaddition between the triazine (diene) and the imidazole (dienophile) moieties. acs.org This initial cycloaddition forms an unstable bicyclic intermediate. acsgcipr.org This intermediate then undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂). acs.orgnih.gov Following the loss of nitrogen, the resulting dihydropyridine (B1217469) intermediate undergoes a further elimination, losing a nitrile molecule (RCN) in what is presumed to be a stepwise process. acs.orgnih.gov This final extrusion step results in the formation of the aromatic pyridine ring of the this compound product. acs.org

Intramolecular Inverse Electron Demand Diels-Alder Reactions

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. wisdomlib.orgmdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including naphthyridine derivatives. niscpr.res.innih.gov The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov For instance, the intramolecular inverse-electron-demand Diels-Alder reaction to produce tetrahydro-1,5-naphthyridines can be effectively promoted by microwave irradiation. nih.govresearchgate.net This enhancement is attributed to the efficient and uniform heating of the reaction mixture, which can lead to increased reaction rates and higher purity of the final products. The operational simplicity and the potential for solvent-free conditions make microwave-assisted synthesis an environmentally friendly and efficient approach. niscpr.res.innih.gov

[4+2] Cycloaddition Processes via Endo Transition States

The [4+2] cycloaddition, or Diels-Alder reaction, represents a highly effective method for constructing the this compound core. Specifically, the aza-Diels-Alder reaction between imines derived from 3-aminopyridines and various olefins, such as styrenes, proceeds through an endo transition state. This stereochemical preference allows for the control of two stereocenters in the resulting tetrahydro-1,5-naphthyridine product. mdpi.com Subsequent aromatization of these cycloadducts can then yield the corresponding 4-substituted-1,5-naphthyridines. mdpi.com

Another notable application is the intramolecular inverse-electron-demand Diels-Alder reaction between an imidazole dienophile and a 1,2,4-triazine. nih.gov When these two heterocyclic rings are linked by a trimethylene tether, the reaction proceeds in excellent yields to form 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.govresearchgate.net This process involves a cycloaddition followed by the loss of nitrogen and a nitrile. nih.gov The endo selectivity observed in certain Diels-Alder reactions can be attributed to stabilizing secondary orbital interactions in the transition state. escholarship.org

Multi-component Reactions (MCRs) for Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like 1,2,3,4-tetrahydro-1,5-naphthyridines in a single step from three or more starting materials. acs.orgmdpi.com A notable example is a three-component reaction that forms dihydronaphthyridones as intermediates. These intermediates can then be selectively reduced to their tetrahydro counterparts. acs.org By adding a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a second step, or by using formic acid as the acid component in the initial reaction, the tetrahydro-1,5-naphthyridone scaffold can be obtained directly. acs.org This methodology demonstrates broad substrate scope, tolerating a variety of aldehydes and amines. acs.org The ability to rapidly generate libraries of structurally diverse compounds makes MCRs a valuable tool in drug discovery.

Reduction Strategies from Aromatic Naphthyridine Systems

The reduction of the aromatic 1,5-naphthyridine (B1222797) ring system is a common and effective strategy for obtaining 1,2,3,4-tetrahydro-1,5-naphthyridines. Various catalytic methods have been developed to achieve this transformation with high efficiency and selectivity.

Catalytic Hydrogenation of 1,5-Naphthyridines (e.g., PtO₂ Catalysis)

Catalytic hydrogenation using platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a well-established method for the reduction of various aromatic systems, including pyridines. asianpubs.orgresearchgate.netresearchgate.net This heterogeneous catalyst, typically used in an acidic solvent like glacial acetic acid under hydrogen pressure, can effectively reduce one of the pyridine rings in 1,5-naphthyridine to yield the corresponding this compound. asianpubs.orgresearchgate.net The reaction conditions, such as hydrogen pressure and temperature, can be optimized to achieve the desired level of reduction. asianpubs.org While highly effective, this method may sometimes require harsh conditions. researchgate.net

Transfer Hydrogenation Methodologies (e.g., Ruthenium(II) and Cobalt Catalysis)

Transfer hydrogenation offers a milder and often more selective alternative to catalytic hydrogenation with molecular hydrogen. This method utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst.

Ruthenium(II) Catalysis : Chiral cationic ruthenium diamine complexes have proven to be highly efficient catalysts for the asymmetric hydrogenation of substituted 1,5-naphthyridines, yielding chiral 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. nih.govthieme-connect.comresearchgate.net Ruthenium(II) complexes supported by pyrazole-phosphine ligands are also effective for the transfer hydrogenation of 1,5-naphthyridines. nih.gov Additionally, N-heterocyclic carbene-supported half-sandwich ruthenium complexes can catalyze this transformation in good yields using isopropanol as the hydrogen source. nih.gov

Cobalt Catalysis : Homogeneous non-noble metal catalysis has also been successfully employed for the transfer hydrogenation of N-heteroarenes. nih.gov Cobalt complexes, in combination with specific ligands, can reduce 1,5-naphthyridines under mild conditions using formic acid as the hydrogen source. nih.gov This approach is notable for its tolerance of other sensitive functional groups. nih.gov Heterogeneous catalysts, such as cobalt oxide/cobalt nanoparticles on nitrogen-doped graphene layers, have also been developed for the hydrogenation of N-heteroarenes, including 1,5-naphthyridine. acs.org

Below is a table summarizing selected transfer hydrogenation catalysts and their performance.

| Catalyst System | Hydrogen Source | Substrate Scope | Key Features |

| Chiral Cationic Ruthenium Diamine Complexes | H₂ | 2,6-disubstituted 1,5-naphthyridines | High enantioselectivity (up to 99% ee) nih.gov |

| [Cp(IPr)Ru(pyr)₂]-[PF₆] / KOtBu | Isopropanol | 1,5-Naphthyridine | Good yields nih.gov |

| Ruthenium(II) complexes with pyrazole-phosphine ligand | Not specified | 1,5-Naphthyridines | Good yields nih.gov |

| Co(BF₄)₂·6H₂O with tris(2-(diphenylphosphino)-phenyl)phosphine | Formic acid | 1,5-Naphthyridines | Mild conditions, tolerates sensitive functional groups nih.gov |

| Co₃O₄−Co/NGr@α-Al₂O₃ | H₂ | 1,5-Naphthyridine | Heterogeneous catalysis acs.org |

Selective Reduction Protocols

Achieving selective reduction of one pyridine ring in the 1,5-naphthyridine system, especially in the presence of other reducible functional groups, is a significant synthetic challenge. The choice of catalyst and reaction conditions plays a crucial role in directing the regioselectivity of the reduction.

For instance, in asymmetrically substituted 2,6-disubstituted 1,5-naphthyridines, ruthenium-catalyzed hydrogenation has been shown to selectively reduce the more electron-rich pyridine ring. thieme-connect.com Furthermore, palladium-catalyzed transfer hydrogenation using bis(pinacolato)diboron (B136004) (B₂pin₂) as a mediator in water has been disclosed for the selective hydrogenation of one of the pyridine rings in 1,5-naphthyridine at ambient temperature. nih.gov The development of such selective protocols is essential for the synthesis of specifically functionalized tetrahydro-1,5-naphthyridine derivatives.

The following table details examples of selective reduction methods.

| Catalyst/Reagent | Reducing Agent/Hydrogen Source | Selectivity |

| Chiral Cationic Ruthenium Diamine Complexes | H₂ | Selective reduction of the more electron-rich pyridine ring in 2,6-disubstituted 1,5-naphthyridines thieme-connect.com |

| Palladium catalyst | Bis(pinacolato)diboron (B₂pin₂) in water | Selective hydrogenation of one pyridine ring nih.gov |

Annulation and Cyclization Approaches

Traditional and modern cyclization strategies provide robust pathways to the this compound core by forming the saturated ring from suitably substituted pyridine precursors.

The formation of the saturated carbocyclic ring fused to a pyridine moiety can be achieved through several strategic approaches, including catalytic hydrogenation and cycloaddition reactions.

One direct method involves the catalytic reduction of the parent 1,5-naphthyridine. The use of palladium on charcoal in ethanol (B145695) has been demonstrated to selectively reduce one of the pyridine rings, yielding the corresponding this compound. rsc.org This method is particularly useful for accessing the tetrahydro derivative from a readily available aromatic precursor.

Another powerful strategy is the Aza-Diels-Alder reaction . This cycloaddition approach involves the reaction of imines, generated from 3-aminopyridines and aldehydes, with suitable dienophiles such as styrenes. mdpi.comnih.gov The reaction proceeds through an endo transition state, allowing for the stereoselective formation of two new stereocenters in the resulting tetrahydro-1,5-naphthyridine ring system. mdpi.com This method offers a high degree of convergence and control over the final structure.

Furthermore, an intramolecular inverse electron demand Diels-Alder reaction has been developed for the efficient synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.govlookchem.com This approach involves a 1,2,4-triazine linked to an imidazole dienophile, which upon cyclization, forms the desired fused heterocyclic system. nih.gov

| Method | Precursors | Key Features |

| Catalytic Reduction | 1,5-Naphthyridine | Selective reduction of one pyridine ring. |

| Aza-Diels-Alder Reaction | 3-Aminopyridine, Aldehyde, Styrene | Stereoselective, forms two stereocenters. mdpi.com |

| Intramolecular Inverse Electron Demand Diels-Alder | Linked 1,2,4-triazine and imidazole | Efficient and controlled cyclization. nih.gov |

The Gould-Jacobs reaction is a classical method for the synthesis of quinoline (B57606) and, by extension, naphthyridine ring systems. wikipedia.org The reaction typically involves the condensation of an aniline (B41778) (or aminopyridine) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline or naphthyridine derivative. nih.govwikipedia.org

While the Gould-Jacobs reaction itself primarily yields the oxidized naphthyridine ring, it serves as a crucial first step in a two-step sequence to obtain 1,2,3,4-tetrahydro-1,5-naphthyridines. The initial product, a 4-oxo-1,4-dihydro-1,5-naphthyridine derivative, can be subsequently subjected to reduction to afford the desired saturated heterocyclic system. nih.gov

Gould-Jacobs Reaction: A 3-aminopyridine reacts with a malonic acid derivative (e.g., diethyl methylenemalonate) followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine derivative. nih.gov

Reduction: The resulting naphthyridine derivative is then reduced to the this compound.

This sequential approach allows for the introduction of substituents on the pyridine ring from the starting 3-aminopyridine, providing a versatile route to a range of substituted tetrahydro-1,5-naphthyridines.

Modern Convergent Synthesis Strategies

Recent advancements in synthetic methodology have led to the development of highly efficient and environmentally benign strategies for the synthesis of complex molecules. Mechanochemistry, in particular, has emerged as a powerful tool.

The aza-vinylogous Povarov reaction offers a convergent route to highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. The use of mechanochemical activation, such as ball milling, has been shown to promote this reaction efficiently, often with advantages over traditional solution-phase chemistry.

A significant advancement is the development of a sequential three-component aza-vinylogous Povarov reaction under mechanochemical conditions. This reaction brings together an aromatic amine (such as an aminopyridine), an α-ketoaldehyde or α-formylester, and an α,β-unsaturated dimethylhydrazone. This multicomponent approach allows for the rapid assembly of the complex tetrahydro-1,5-naphthyridine core in a single operational sequence. The reaction is typically carried out in a vibratory ball mill, providing a solvent-less and often faster alternative to solution-based methods.

Extensive optimization of the mechanochemical reaction parameters has been conducted. Factors such as the milling frequency, the material of the milling jar and balls (e.g., zirconium oxide), and the nature of the reactants have been systematically studied to maximize yields and diastereoselectivity.

The reaction generally affords the target 1,2,3,4-tetrahydro-1,5-naphthyridines in good to excellent yields. A notable feature of this methodology is the control of diastereoselectivity, typically favoring the cis isomer. While mechanochemical conditions can sometimes lead to a slight decrease in diastereoselectivity compared to solution-phase reactions, which may be attributed to localized heating during the milling process, the benefits of shorter reaction times and the absence of solvent often outweigh this. The diastereomeric ratios achieved are generally in the range of 2.5:1 to 6:1.

| Parameter | Optimized Condition | Outcome |

| Activation | Vibratory Ball Milling | Efficient, solvent-free reaction. |

| Frequency | 20 Hz | Effective for promoting the reaction. |

| Milling Media | Zirconium oxide jar and balls | Good yields and diastereoselectivity. |

| Diastereoselectivity | Favors cis isomer | Ratios typically from 2.5:1 to 6:1. |

Mechanochemical Aza-Vinylogous Povarov Reactions

Solvent-Less Reaction Environments

The development of synthetic protocols that eliminate the need for bulk solvents is a cornerstone of green chemistry. For the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines, mechanochemistry has emerged as a powerful solvent-less technique. Specifically, the aza-vinylogous Povarov reaction has been successfully implemented under ball-milling conditions to produce highly functionalized this compound derivatives. nih.gov

This method involves the sequential three-component reaction of an aromatic amine (such as a lactim ether derived from 3-aminopyridine), a glyoxal (B1671930) derivative, and an α,β-unsaturated dimethylhydrazone. nih.gov The reaction is performed in a vibratory ball mill, where the mechanical energy facilitates the reaction between the solid reactants. nih.gov This approach not only avoids the use of potentially toxic solvents but also often leads to shorter reaction times and comparable or even improved yields compared to solution-phase synthesis. mdpi.com The reaction proceeds with good to excellent yields and moderate diastereoselectivity, typically favoring the cis isomer. nih.gov

| Entry | Amine Precursor | Dienophile | Product | Yield (Mechanochemical) | Diastereomeric Ratio (cis:trans) |

| 1 | 6-Methoxy-3,4-dihydropyridin-2-amine | Phenylglyoxal & (E)-N,N-dimethyl-N'-(3-methylbut-1-en-2-yl)hydrazine | (±)-(cis)-1-(6-Methoxy-4-methyl-1,5-naphthyridin-2-yl)-1-phenylmethanone | 79% | 3.5:1 |

| 2 | 6-Methoxy-3,4-dihydropyridin-2-amine | Methylglyoxal & (E)-N'-(4-chlorobenzylidene)-N,N-dimethylhydrazine | (±)-(cis)-1-(4-(4-Chlorophenyl)-6-methoxy-1,5-naphthyridin-2-yl)ethan-1-one | 85% | 4:1 |

Table 1: Examples of this compound synthesis via a mechanochemical Povarov reaction. Data sourced from Menéndez, J.C. et al. nih.govmdpi.com

Horner–Wadsworth–Emmons-Based Approaches for Specific Derivations

A review of the current scientific literature does not indicate that the Horner–Wadsworth–Emmons (HWE) reaction is a commonly employed methodology for the primary synthesis of the this compound core structure. While the HWE reaction is a powerful tool for carbon-carbon double bond formation and has been applied to the synthesis of other naphthyridine isomers and related heterocycles, its specific application for the construction of the this compound ring system is not well-documented. Research has focused on other synthetic strategies, such as cycloaddition reactions and the reduction of aromatic precursors, for accessing this particular scaffold.

Metal-Free One-Pot Synthetic Protocols

Metal-free, one-pot syntheses are highly desirable as they simplify experimental procedures, reduce purification steps, and avoid contamination with heavy metal catalysts. The Povarov reaction, a formal aza-Diels-Alder cycloaddition, stands out as an efficient metal-free, one-pot method for constructing the this compound skeleton. mdpi.com

This reaction typically involves three components: an amine, an aldehyde, and an alkene (dienophile). For the synthesis of the target scaffold, an imine is first generated in situ from 3-aminopyridine and an aldehyde. This imine then undergoes a [4+2] cycloaddition with an electron-rich alkene. nih.gov The reaction can be effectively catalyzed by metal-free Lewis acids, such as Boron trifluoride etherate (BF₃·OEt₂), or Brønsted acids. researchgate.net This approach allows for the assembly of diversely substituted tetrahydro-1,5-naphthyridines in a single synthetic operation from readily available starting materials. mdpi.com

| Amine | Aldehyde | Alkene (Dienophile) | Catalyst (Metal-Free) | Product | Yield |

| 3-Aminopyridine | Ethyl glyoxylate | Styrene | BF₃·OEt₂ | Ethyl 4-phenyl-1,2,3,4-tetrahydro-1,5-naphthyridine-2-carboxylate | 60% |

| 3-Aminopyridine | Ethyl glyoxylate | Indene | BF₃·OEt₂ | Ethyl 4,4a,5,9b-tetrahydro-1H-indeno[1,2-b] nih.govnaphthyridine-2-carboxylate | 68% |

Table 2: Examples of Metal-Free One-Pot Synthesis of Tetrahydro-1,5-Naphthyridine Derivatives via Povarov Reaction. Data sourced from Palacios, F. et al. researchgate.netdicp.ac.cnscribd.com

Stereochemical Control in this compound Synthesis

Controlling the three-dimensional arrangement of atoms is critical in the synthesis of bioactive molecules. Methodologies for preparing 1,2,3,4-tetrahydro-1,5-naphthyridines have been developed that allow for both diastereoselective and enantioselective outcomes.

Diastereocontrol: The Povarov reaction is inherently stereoselective. The cycloaddition between the in situ-formed imine and the alkene component proceeds preferentially through an endo transition state. mdpi.comnih.gov This geometric preference directly translates into control over the relative stereochemistry of the newly formed stereocenters at the C2 and C4 positions of the tetrahydro-1,5-naphthyridine ring. nih.gov This typically results in the formation of the cis-diastereomer as the major product. nih.gov For instance, in the mechanochemical synthesis, diastereomeric ratios ranging from 2.5:1 to 6:1 in favor of the cis isomer have been reported. nih.gov

Enantiocontrol: The synthesis of single-enantiomer 1,2,3,4-tetrahydro-1,5-naphthyridines is most effectively achieved through the asymmetric hydrogenation of the corresponding aromatic 1,5-naphthyridine precursor. This approach utilizes transition metal catalysts complexed with chiral ligands to induce facial selectivity during the reduction of the pyridine ring. Chiral cationic Ruthenium-diamine complexes, in particular, have proven successful in catalyzing this transformation, affording the chiral tetrahydro-1,5-naphthyridine products with good to excellent enantioselectivities. dicp.ac.cn This method represents a direct and highly effective route to optically active derivatives, which are essential for investigating the stereospecific interactions of these scaffolds with biological targets.

Chemical Transformations and Derivatization Strategies for 1,2,3,4 Tetrahydro 1,5 Naphthyridines

Ring Aromatization and Dehydrogenation Pathways

The conversion of the 1,2,3,4-tetrahydro-1,5-naphthyridine skeleton to its fully aromatic 1,5-naphthyridine (B1222797) counterpart is a key transformation. This can be achieved through several oxidative methods.

The dehydrogenation of 1,2,3,4-tetrahydro-1,5-naphthyridines to yield aromatic 1,5-naphthyridines is a well-established process, though it often requires harsh reaction conditions. nih.govmdpi.com High temperatures are typically necessary to drive the oxidation. nih.govmdpi.com A variety of oxidizing agents have been successfully employed for this transformation. nih.govmdpi.com For instance, heating the tetrahydro-scaffold with reagents such as selenium, benzoquinone (BQ), molecular sulfur, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) effectively yields the corresponding 1,5-naphthyridine. nih.govmdpi.com The Povarov reaction, a method for synthesizing tetrahydro-1,5-naphthyridines, can be followed by a subsequent aromatization step to produce the fully unsaturated heterocycles. nih.govmdpi.com

Table 1: Reagents for Oxidative Aromatization

| Reagent | Temperature (°C) | Reference |

|---|---|---|

| Selenium | 320 | nih.govmdpi.com |

| TIPB | 232 | nih.govmdpi.com |

| Benzoquinone (BQ) | High | nih.govmdpi.com |

| Molecular Sulfur | High | nih.govmdpi.com |

More contemporary and generalized methodologies for the dehydrogenation of N-heterocycles involve homogeneous catalysis. nih.govmdpi.com Iridium complexes featuring functional bipyridonate ligands have been identified as effective catalysts for the perdehydrogenation of bicyclic N-heterocycles, including the tetrahydro-1,5-naphthyridine system. nih.govmdpi.com This approach offers a more controlled and potentially milder alternative to high-temperature oxidative methods. nih.govmdpi.com Additionally, an acceptorless dehydrogenation process has been developed that combines visible-light photoredox catalysis with cobalt catalysis to achieve aromatization at ambient temperatures. nih.govmdpi.com

Functionalization at the Nitrogen Centers

The nitrogen atom at the N1 position of the this compound ring is a key site for derivatization, acting as a nucleophile in various reactions. nih.govnih.gov This reactivity is crucial for the development of compound libraries based on this scaffold. nih.govisc.aclookchem.com

The nucleophilicity of the N1 nitrogen has been systematically explored to identify reactions suitable for library synthesis. nih.gov The reactivity of this nitrogen is sensitive to the electronic effects of substituents on the pyridine (B92270) ring; electron-withdrawing groups, such as esters, diminish its nucleophilicity. nih.gov A range of successful derivatizations at the N1 position have been established, including reactions with isocyanates, acylations, and the epoxide opening and N-arylation reactions detailed below. nih.govisc.aclookchem.com These methods have enabled the creation of diverse molecular libraries. nih.govlookchem.com

The reaction of the N1 nitrogen with epoxides provides a powerful method for introducing stereochemically defined side chains onto the tetrahydro-1,5-naphthyridine scaffold. nih.gov To achieve enantiomerically pure products, the strategy focuses on the ring-opening of enantiomerically pure epoxides rather than kinetic resolution of racemic mixtures. nih.gov

Initial studies for library development utilized enantiomerically pure (+)-(S)-epichlorohydrin. nih.gov The optimization of this reaction involved screening various Lewis acid catalysts, with Ytterbium triflate (Yb(OTf)₃) proving to be the most effective. nih.gov Other Lewis acids like LiClO₄, B(C₆F₅)₃, Sc(OTf)₃, and ZrCl₄ resulted in lower yields or were ineffective. nih.gov The optimized conditions, employing Yb(OTf)₃ as a catalyst, were used to convert various tetrahydro-1,5-naphthyridines into the corresponding enantiomerically pure chlorohydrins, which serve as versatile building blocks for further library expansion. nih.gov This chemistry formed the basis for the preparation of a 24-membered library of compounds. nih.govisc.aclookchem.com

Table 2: Lewis Acid Catalysts Screened for Epoxide Opening

| Catalyst | Efficacy |

|---|---|

| Yb(OTf)₃ | Most Effective |

| LiClO₄ | Lower Yields / Ineffective |

| B(C₆F₅)₃ | Lower Yields / Ineffective |

| Sc(OTf)₃ | Lower Yields / Ineffective |

The N1 nitrogen of the this compound scaffold is sufficiently nucleophilic to participate in palladium-catalyzed N-arylation reactions, a cornerstone of modern synthetic chemistry for forming C-N bonds. nih.gov This reactivity has been successfully demonstrated, establishing its utility for library development. nih.govisc.ac

In a model reaction, 5,6-diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine was reacted with bromobenzene (B47551) under Hartwig conditions, yielding the N-arylated product, 1,5,6-triphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine, in an excellent 89% yield. nih.gov An alternative catalytic system using Pd(dba)₃ with the BINAP ligand and sodium tert-butoxide (NaOᵗBu) as the base also facilitated the reaction, albeit with a lower yield of 65%. nih.gov This demonstrates that standard palladium-catalyzed cross-coupling protocols can be effectively applied to this heterocyclic system. nih.gov

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 1,5,Naphthyridine |

| (+)-(S)-Epichlorohydrin |

| 1,5,6-Triphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) |

| 5,6-Diphenyl-1,2,3,4-tetrahydro-1,5-naphthyridine |

| Benzoquinone (BQ) |

| BINAP |

| Bromobenzene |

| B(C₆F₅)₃ |

| LiClO₄ |

| Pd(dba)₃ |

| Sc(OTf)₃ |

| Selenium |

| Sodium tert-butoxide (NaOᵗBu) |

| TIPB |

| Ytterbium triflate (Yb(OTf)₃) |

N1-Position Reactivity for Library Development

DEPBT-Promoted Acylation Reactions

Direct acylation of the N1 position of 1,2,3,4-tetrahydro-1,5-naphthyridines with carboxylic acids has been successfully achieved using the coupling reagent 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4-one (DEPBT). nih.gov While other common peptide coupling reagents like EDCI/HOBt proved ineffective for this transformation, DEPBT facilitates the formation of the corresponding amides in good to excellent yields. nih.govlookchem.com

This method is particularly useful for introducing functionalized acyl groups. For instance, the reaction of various substituted 1,2,3,4-tetrahydro-1,5-naphthyridines with 4-pentynoic acid using DEPBT proceeds efficiently, yielding products that contain a terminal alkyne. nih.govlookchem.com This alkynyl group can serve as a handle for further chemical modifications, such as dipolar cycloadditions, enabling additional diversification of the scaffold. lookchem.com A notable characteristic observed in the NMR spectra of the resulting amides is the significant broadening of the signals for H-8 and C-8, which is attributed to slow rotation around the newly formed amide bond. nih.gov

| Reactant (this compound) | Carboxylic Acid | Product | Yield (%) |

| 1d | 4-pentynoic acid | 7d | 95 |

| 1e | 4-pentynoic acid | 7e | 85 |

| 1h | 4-pentynoic acid | 7h | 78 |

Data sourced from studies on the chemical exploration of tetrahydronaphthyridines. nih.gov

Urea (B33335) Formation via Reactions with Isocyanates

The nucleophilic N1 nitrogen of the this compound ring readily reacts with isocyanates to form N,N'-disubstituted urea derivatives. nih.gov This transformation is generally high-yielding and can be performed under straightforward conditions. commonorganicchemistry.com The reaction proceeds well with commercially available isocyanates, such as phenylisocyanate, which has been shown to produce the corresponding urea in nearly quantitative yield. nih.govlookchem.com

Furthermore, this method is adaptable for isocyanates that are not commercially available. They can be generated in situ from a corresponding carboxylic acid using reagents like diphenylphosphoryl azide (B81097) (DPPA) in the presence of a base such as triethylamine (B128534) (Et₃N), followed by the addition of the tetrahydronaphthyridine. nih.govlookchem.com This one-pot procedure expands the scope of accessible urea derivatives. beilstein-journals.org

| Reactant (this compound) | Isocyanate Source | Product | Yield (%) |

| 1a | Phenylisocyanate | 8a | >99 |

Data from an exploratory study on tetrahydronaphthyridine scaffold chemistry. nih.gov

Influence of Pyridine Ring Substituents on N1 Nucleophilicity

The reactivity of the N1 nitrogen in 1,2,3,4-tetrahydro-1,5-naphthyridines is highly dependent on the electronic properties of the substituents on the fused pyridine ring. nih.gov The nucleophilicity of this nitrogen atom is a critical factor for the success of many derivatization reactions, including N-alkylation, acylation, and coupling reactions. nih.govias.ac.in

Substituents that are electron-withdrawing in nature, such as ester groups, significantly decrease the nucleophilicity of the N1 nitrogen. nih.gov This deactivation makes the nitrogen lone pair less available for donation to an electrophile, thereby hindering or preventing reactions that rely on its nucleophilic character. nih.gov Consequently, tetrahydronaphthyridine scaffolds bearing such deactivating groups may be unsuitable for libraries developed through reactions like epoxide openings or other nucleophilic additions at the N1 position. nih.gov Conversely, electron-donating groups on the pyridine ring would be expected to enhance the N1 nucleophilicity, promoting such transformations.

Reductive Amination of Intermediates

Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds, typically involving the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. harvard.eduorganic-chemistry.org This process proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu

In the context of this compound chemistry, this scaffold, which contains a secondary amine at the N1 position, can act as the nucleophilic amine component in reductive amination reactions. By reacting the tetrahydro-1,5-naphthyridine with various aldehydes or ketones, a diverse range of N1-alkylated derivatives can be synthesized. Mild and selective reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation, as they tolerate a wide variety of functional groups and selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu This strategy avoids the overalkylation that can sometimes be an issue with direct alkylation using alkyl halides. harvard.edu

N-Alkylation of Fused Dihydro- or Tetrahydro-naphthyridines

N-alkylation is one of the most frequently employed reactions for modifying fused dihydro- or tetrahydro commonorganicchemistry.commdpi.comnaphthyridine systems. mdpi.com This transformation directly functionalizes the nitrogen atom of the saturated ring. The two primary methods for achieving N-alkylation are direct substitution reactions and reductive alkylation. mdpi.com

SN Reactions with Alkyl Halides : This is a common approach where the tetrahydro commonorganicchemistry.commdpi.comnaphthyridine acts as a nucleophile, displacing a halide from an alkyl halide (e.g., iodoethane). These reactions are typically carried out in a suitable solvent like DMSO. mdpi.com

Reductive Alkylation : This method involves the reaction of the tetrahydro commonorganicchemistry.commdpi.comnaphthyridine with a carbonyl compound, such as formaldehyde (B43269), in the presence of a reducing agent like sodium borohydride (B1222165). This process, also known as reductive amination, forms the N-alkylated product. mdpi.com

An example includes the N-alkylation of methyl 2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] commonorganicchemistry.commdpi.comnaphthyridine-6-carboxylate with iodoethane (B44018) in DMSO to prepare its 3-ethyl derivative. mdpi.com Similarly, reductive methylation of 2,3,9,13b-tetrahydro-1H-benzo[c]indolo[3,2,1-ij] commonorganicchemistry.commdpi.comnaphthyridine has been accomplished using formaldehyde and sodium borohydride. mdpi.com

Carbon-Carbon Bond Forming Reactions

Cross-Coupling Reactions (e.g., Heck, Suzuki, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the 1,5-naphthyridine core to synthesize complex derivatives. mdpi.comresearchgate.net While many examples focus on the aromatic 1,5-naphthyridine system, the principles can be extended to suitably functionalized this compound precursors.

To participate in cross-coupling reactions, the tetrahydro-1,5-naphthyridine scaffold must typically be functionalized with a halide (e.g., bromo or iodo) or a triflate group. For example, a 6-p-bromophenyltetrahydronaphthyridine, after protection of the N1 nitrogen as a tosylate, can serve as the aryl halide component in palladium-catalyzed couplings. nih.govlookchem.com

The Suzuki reaction , which couples an organoboron compound with a halide, has been used to prepare 1,5-naphthyridine derivatives by reacting iodo-1,5-naphthyridine with various aromatic and heteroaromatic boronic acids. researchgate.net A one-pot procedure has also been described where a 2-chloropyridin-3-amine undergoes a Suzuki coupling with a thiopheneboronic acid containing an ortho-formyl group. The resulting intermediate spontaneously cyclizes to form a fused thieno commonorganicchemistry.commdpi.comnaphthyridine, demonstrating a powerful tandem cross-coupling and cyclization strategy. mdpi.com These methodologies highlight the potential for creating C-C bonds on the pyridine ring portion of the tetrahydro-1,5-naphthyridine system, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.

Transformation of Aza-Vinylogous Povarov Products into Acyl Naphthyridines

The aza-vinylogous Povarov reaction is a powerful tool for the synthesis of highly functionalized 2-acyl-1,2,3,4-tetrahydro-1,5-naphthyridines. mdpi.com This sequential three-component reaction involves aromatic amines, α-ketoaldehydes or α-formylesters, and α,β-unsaturated dimethylhydrazones, often promoted by mechanochemical activation. mdpi.com The resulting tetrahydro-1,5-naphthyridine derivatives are valuable intermediates that can be further transformed into 2-acyl-1,5-naphthyridines. mdpi.com These acyl derivatives are of significant interest due to their potential pharmaceutical applications, though their synthesis can often require lengthy sequences. mdpi.com

The transformation of these aza-vinylogous Povarov products into the corresponding aromatic 2-acyl-1,5-naphthyridines represents a key synthetic step. While detailed methodologies for the 1,5-naphthyridine series are still emerging, comparisons can be drawn from the analogous transformations of 2-acylquinolines derived from similar Povarov products. mdpi.com This conversion typically involves an oxidation or aromatization step to convert the tetrahydro-1,5-naphthyridine core into the fully aromatic 1,5-naphthyridine system.

| Reactant Type | Reaction | Product Class | Significance |

|---|---|---|---|

| 2-Acyl-1,2,3,4-tetrahydro-1,5-naphthyridines | Aromatization/Oxidation | 2-Acyl-1,5-naphthyridines | Access to pharmaceutically relevant scaffolds |

Other Derivatization Strategies

Beyond the transformation of Povarov products, several other derivatization strategies have been explored to functionalize the this compound skeleton. These methods focus on the introduction of various functional groups and the modification of existing side chains.

A common strategy for the functionalization of naphthyridine rings involves a halogenation step followed by nucleophilic substitution with an amine. This sequence allows for the introduction of diverse amino groups onto the heterocyclic core. For instance, chloro-1,5-naphthyridines can serve as precursors for amination reactions. mdpi.com The selective introduction of a halogen atom provides a reactive handle for subsequent palladium-catalyzed aminations or SNAr reactions. mdpi.comnih.gov

Research has demonstrated that the N1 nitrogen of 5,6-diphenyltetrahydro-1,5-naphthyridine is sufficiently nucleophilic to participate in palladium-catalyzed aryl aminations with bromobenzene under Hartwig conditions, yielding the corresponding 1,5,6-triphenyltetrahydro-1,5-naphthyridine in excellent yield. nih.gov This highlights the utility of this method for N-arylation.

The introduction of a cyano group into the 1,5-naphthyridine framework can be achieved through various methods. One approach involves the nucleophilic displacement of a suitable leaving group, such as a triflate, with a cyanide salt. nih.gov Another strategy for cyanation involves the formation of mono-N-oxide or di-N-oxide derivatives of the naphthyridine ring, which can then be subjected to cyanation reactions. nih.gov

For the 1,2,3,4-tetrahydro-1,6-naphthyridine (B76285) system, which shares structural similarities, treatment of pyridone precursors with malononitrile (B47326) has been shown to lead to cyclization and the formation of 7-amino-8-cyano-1,2,3,4-tetrahydro-1,6-naphthyridin-2-ones. clockss.org Further surprising transformations of related pyrano[4,3-b]pyridines with ammonia (B1221849) have yielded 5-cyano-6-cyanomethyl substituted pyridones. clockss.org

The modification of side chains attached to the this compound core is a key strategy for library development and the exploration of structure-activity relationships. nih.gov The reactivity of the N1 position has been a primary focus for such modifications. nih.gov

Several reactions have been successfully employed for the derivatization of the N1 position, including:

Epoxide openings: Reaction with epoxides, such as epichlorohydrin (B41342), to introduce hydroxypropyl side chains. nih.gov

Acylations: DEPBT-promoted acylations with carboxylic acids to form amides. nih.gov

Urea formation: Reaction with isocyanates to generate urea derivatives. nih.gov

The nucleophilicity of the N1 nitrogen, and thus its reactivity in these modifications, can be influenced by the electronic effects of substituents on the pyridine ring. nih.gov Electron-withdrawing groups, for example, can decrease the nucleophilicity of the N1 nitrogen, rendering it less reactive in certain transformations like epoxide openings. nih.gov

| Derivatization Strategy | Position | Reaction Type | Example Product Class |

|---|---|---|---|

| Halogenation and Amination | Aromatic Ring | SNAr / Pd-catalyzed amination | Amino-1,5-naphthyridines |

| Cyano Group Incorporation | Aromatic Ring | Nucleophilic substitution | Cyano-1,5-naphthyridines |

| Side Chain Modification | N1 | Epoxide opening, Acylation, Urea formation | N1-substituted tetrahydro-1,5-naphthyridines |

Advanced Spectroscopic Characterization and Structural Elucidation in 1,2,3,4 Tetrahydro 1,5 Naphthyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 1,2,3,4-Tetrahydro-1,5-naphthyridine, both ¹H and ¹³C NMR are routinely employed to confirm its successful synthesis and assign its unique spectral signature.

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The aliphatic protons of the tetrahydropyridine (B1245486) ring resonate in the upfield region (δ 1.8-3.5 ppm). A broad singlet corresponding to the secondary amine (N-H) proton is also a characteristic feature, with its chemical shift being sensitive to solvent and concentration.

Published data for the ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) shows characteristic signals for both the aromatic and aliphatic portions of the molecule. jku.atresearchgate.net The protons on the saturated ring appear as multiplets and triplets, reflecting the spin-spin coupling between adjacent non-equivalent protons. For instance, the protons on C2 and C4, which are adjacent to the nitrogen atom and the aromatic ring respectively, show distinct chemical shifts and coupling patterns.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6, H7, H8 (Aromatic) | 6.76 - 7.88 | m, dd | ~4.5 - 8.0 |

| N1-H (Amine) | ~3.85 | bs (broad singlet) | N/A |

| H2 (Aliphatic) | ~3.30 | m | N/A |

| H4 (Aliphatic) | ~2.96 | t | 6.5 |

| H3 (Aliphatic) | ~2.00 | m | N/A |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The aromatic carbons resonate in the downfield region (δ 110-150 ppm), while the aliphatic carbons of the saturated ring appear at higher field (δ 20-50 ppm). For example, in the analogous 1,2,3,4-tetrahydroquinoline, the aliphatic carbons (C2, C3, C4) resonate at approximately δ 42.0, 22.2, and 27.0 ppm, respectively. thieme-connect.com Similar ranges are expected for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features. mdpi.com

The most prominent absorptions include:

N-H Stretch: A moderate to sharp band in the region of 3400-3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the saturated ring.

Aromatic C-H Stretch: Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the pyridine ring.

Aliphatic C-H Stretch: Strong absorption bands are observed just below 3000 cm⁻¹, typically in the 2950-2840 cm⁻¹ range, corresponding to the C-H stretching vibrations of the CH₂ groups in the saturated ring. thieme-connect.com

C=C and C=N Stretch: The aromatic ring gives rise to characteristic stretching vibrations for C=C and C=N bonds in the 1610-1450 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aliphatic and aromatic C-N bonds typically appears in the 1350-1200 cm⁻¹ region.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | ~3400 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H (CH₂) | Stretch | ~2925, 2840 |

| Aromatic C=C / C=N | Stretch | ~1605, 1495 |

| Aliphatic/Aromatic C-N | Stretch | ~1310 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula, C₈H₁₀N₂.

The technique measures the mass-to-charge ratio (m/z) of an ion to several decimal places. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₈H₁₁N₂⁺) is 135.0917. An experimental HRMS measurement that provides a value within a very narrow tolerance (typically <5 ppm) of this calculated mass unequivocally confirms the elemental formula and rules out other possible formulas with the same nominal mass. Standard mass spectrometry (GC-MS) often shows a molecular ion peak (M⁺) at m/z 134, which corresponds to the nominal mass of the compound. rsc.org

X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation Determination

Such an analysis would reveal the conformation of the saturated tetrahydropyridine ring. Due to the sp³ hybridized carbons and the sp² hybridized carbon and nitrogen atoms at the ring fusion, the six-membered saturated ring is non-planar and would likely adopt a distorted half-chair or boat conformation to minimize steric strain. X-ray diffraction would also detail the planarity of the pyridine ring and provide precise measurements of the intermolecular interactions, such as hydrogen bonding involving the N-H group, that dictate the crystal packing arrangement.

Chromatographic Purification Techniques for Reaction Product Isolation (e.g., Flash Chromatography)

Following its synthesis, this compound must be isolated and purified from the reaction mixture, which may contain starting materials, reagents, and byproducts. Flash chromatography is the most commonly employed technique for this purpose. uni-bayreuth.de

This purification method utilizes a stationary phase, typically silica gel, and a mobile phase (eluent). Due to the basic nature of the nitrogen atoms, silica gel, which is acidic, is a suitable stationary phase. The crude product is loaded onto the silica gel column, and an eluent, or a gradient of eluents, is passed through the column. The polarity of the eluent is chosen to allow for the differential separation of the components. For this compound and its derivatives, common eluents include dichloromethane (CH₂Cl₂) or mixtures of ethyl acetate and hexanes. uni-bayreuth.de The separation is monitored by techniques like Thin-Layer Chromatography (TLC), and fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified compound.

Computational Chemistry Approaches and Mechanistic Investigations of 1,2,3,4 Tetrahydro 1,5 Naphthyridines

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of chemical reactions involving 1,2,3,4-tetrahydro-1,5-naphthyridines. A primary synthetic route to this scaffold is the aza-Diels-Alder (or Povarov) reaction. nih.govresearchgate.net This cycloaddition, which involves the reaction of an imine with an alkene, has been the subject of both theoretical and experimental studies to elucidate its pathway. nih.gov

DFT calculations are employed to map the potential energy surface of the reaction, identifying the most favorable routes from reactants to products. For the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives, theoretical studies have confirmed that the reaction often proceeds in a regio- and stereoselective manner. nih.govmdpi.com These computational analyses help chemists understand why certain isomers are formed preferentially, allowing for the rational design of reaction conditions to achieve desired synthetic outcomes. By calculating the energies of reactants, intermediates, transition states, and products, DFT provides a quantitative picture of the reaction mechanism.

Transition State Analysis and Energetic Profiling of Synthetic Transformations

Energetic profiling involves calculating the relative free energies of all stationary points along the reaction coordinate. This provides a visual representation of the energy barriers that must be overcome for the reaction to proceed. For example, in a Lewis acid-catalyzed Povarov reaction, computational models can quantify the role of the catalyst in lowering the activation energy of the rate-determining step, thereby explaining its acceleratory effect. nih.gov This detailed understanding of the energetic landscape is crucial for optimizing reaction conditions, such as temperature, catalyst choice, and solvent, to improve the efficiency and selectivity of the synthesis of this compound derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of the 1,5-naphthyridine (B1222797) scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for biological activity. nih.govdntb.gov.ua

These models are instrumental in guiding the design of new, more potent analogs by identifying which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen-bonding modifications.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. These fields are calculated on a 3D grid surrounding the aligned molecules. In a study on 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives, which are structurally related to the tetrahydro- variants, CoMFA was used to build a predictive model for their affinity as selective CB2 receptor agonists. nih.govdntb.gov.ua The resulting models generate contour maps that visually represent regions where steric bulk or specific electrostatic charges are predicted to either increase or decrease biological activity. This provides clear, actionable insights for medicinal chemists to modify the lead structures.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This often leads to more robust and predictive models. For the same series of 4-oxo-1,4-dihydro-1,5-naphthyridine CB2 agonists, the CoMSIA model proved to be the more predictive of the two. nih.gov The analysis provided useful suggestions for synthesizing new analogs with improved affinity by highlighting the key features impacting their binding. nih.gov

The statistical robustness of such a model is crucial for its predictive power. Key statistical parameters from the CoMSIA study on 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives are presented below.

| Parameter | Description | Value |

|---|---|---|

| r²ncv | Non-cross-validated correlation coefficient | 0.84 |

| r²cv | Cross-validated correlation coefficient (leave-one-out) | 0.619 |

| SEE | Standard Error of Estimate | 0.369 |

| r²pred | Predictive correlation coefficient for the external test set | 0.75 |

Data sourced from a study on 4-oxo-1,4-dihydro-1,5-naphthyridine derivatives as CB2 receptor agonists. nih.gov

In Silico Predictions for Biological Activity and Drug-Likeness

Beyond QSAR, a wide range of computational tools are used to predict the biological activity and assess the "drug-likeness" of novel compounds. The this compound core is considered an ideal "drug-like" structure type, making it an excellent scaffold for the development of compound libraries aimed at discovering new biologically active agents. nih.gov

In silico screening involves docking candidate molecules into the binding sites of known biological targets to predict their binding affinity and mode. This virtual screening can rapidly identify promising compounds from a large library for further experimental testing. researchgate.net

Furthermore, drug-likeness is assessed by calculating various physicochemical properties and comparing them to established criteria, such as Lipinski's Rule of Five. nih.gov These rules help to predict if a compound is likely to have good oral bioavailability. ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiles can also be predicted computationally. globalhealthsciencegroup.comfrontiersin.orgmdpi.com These predictions are vital in the early stages of drug discovery to filter out compounds that are likely to fail later in development due to poor pharmacokinetic properties or toxicity. globalhealthsciencegroup.com

Conformation Analysis and Conformational Landscapes

The three-dimensional shape, or conformation, of a molecule is critical to its biological activity, as it dictates how the molecule can interact with its biological target. The partial saturation of one of the rings in this compound introduces significant conformational flexibility compared to its fully aromatic counterpart. This non-planar conformation is a key feature of the scaffold. rsc.org

Computational conformation analysis is used to explore the potential shapes a molecule can adopt and their relative energies. By systematically rotating torsion angles of flexible bonds, a conformational landscape or potential energy surface can be generated. researchgate.net This map reveals the low-energy, stable conformations that the molecule is most likely to adopt. Understanding the preferred conformations and the energy barriers between them is essential for designing molecules that can adopt the specific bioactive conformation required for binding to a receptor or enzyme active site.

Biological and Medicinal Chemistry Applications of 1,2,3,4 Tetrahydro 1,5 Naphthyridines

Role as Privileged Scaffolds in Pharmaceutical Discovery

The 1,2,3,4-tetrahydro-1,5-naphthyridine nucleus is considered a "privileged scaffold" in drug discovery. This designation is attributed to its ability to serve as a versatile template for the construction of ligands that can interact with a diverse range of biological targets with high affinity and specificity. The non-planar, partially saturated nature of the tetrahydro-1,5-naphthyridine ring system provides a defined spatial arrangement of substituents, which is crucial for effective molecular recognition by protein targets.

The presence of nitrogen atoms within the bicyclic structure offers opportunities for hydrogen bonding and other key interactions within protein binding sites. Furthermore, the scaffold's chemical stability and the potential for functionalization at multiple positions allow for the systematic exploration of chemical space to optimize pharmacological properties. This inherent versatility has made the this compound framework a cornerstone in the development of libraries of compounds for screening against various therapeutic targets.

Development of Chemical Libraries for High-Throughput Screening

The amenability of the this compound scaffold to chemical modification has been extensively leveraged in the creation of compound libraries for high-throughput screening (HTS). nih.gov The goal of library synthesis is to generate a large and diverse collection of related molecules that can be rapidly assayed for biological activity. nih.gov

Researchers have explored various synthetic strategies to decorate the tetrahydro-1,5-naphthyridine core, focusing on reactions at the N1 position. nih.gov Successful methods for diversification include epoxide openings, palladium-catalyzed N-arylations, acylations, and the formation of ureas via reactions with isocyanates. nih.gov For instance, a 24-membered library was successfully prepared utilizing epoxide opening chemistry with homochiral epichlorohydrin (B41342), followed by epoxide reclosure and a second nucleophilic opening. nih.gov These synthetic approaches enable the introduction of a wide array of functional groups and structural motifs, leading to libraries with significant chemical diversity. The screening of these libraries against various biological targets has been instrumental in identifying novel hit compounds for further optimization in drug discovery programs.

Structure-Activity Relationship (SAR) Studies of Functionalized 1,2,3,4-Tetrahydro-1,5-Naphthyridines

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have been crucial in optimizing their potency and selectivity for various targets.

The reactivity of the N1 nitrogen atom, a key point for functionalization, is highly sensitive to the electronic effects of substituents on the pyridine (B92270) ring. nih.gov Electron-withdrawing groups, such as esters, have been shown to decrease the nucleophilicity of the N1 nitrogen, impacting its reactivity in library synthesis. nih.gov In the context of anticancer activity, SAR studies of naphthyridine derivatives have highlighted the importance of specific functional groups for cytotoxicity. For example, in certain series, the C-1 NH group and the C-4 carbonyl group of the naphthyridine ring, along with a C-2 naphthyl ring, were identified as important for activity against various cancer cell lines. nih.gov These studies guide the rational design of new analogs with improved therapeutic potential.

Therapeutic Target Modulation

Cholesteryl Ester Transfer Protein (CETP) Inhibitor Research

Cholesteryl ester transfer protein (CETP) is a key target in cardiovascular drug discovery, as its inhibition can lead to increased levels of high-density lipoprotein cholesterol (HDL-C). A series of 1,2,3,4-tetrahydro-1,5-naphthyridines has been identified as a novel class of potent CETP inhibitors. nih.gov Optimization of this scaffold has led to the discovery of compounds with significant in vitro activity.

SAR studies revealed that modifications at various positions of the tetrahydro-1,5-naphthyridine core have a profound impact on CETP inhibitory activity. The following table summarizes the SAR for a selection of these inhibitors:

| Compound | R1 | R2 | R3 | IC50 (nM) |

| 21a | H | H | H | >1000 |

| 21b | CF3 | H | H | 23 |

| 21c | Cl | H | H | 45 |

| 21d | CF3 | F | H | 22 |

| 21e | CF3 | H | F | 150 |

The data indicates that the presence of a trifluoromethyl group at the R1 position is crucial for potent activity. Furthermore, substitution on the phenyl ring at the R2 position with a fluorine atom maintained high potency, as seen in compound 21d . These findings demonstrate the successful application of SAR to develop highly potent CETP inhibitors based on the this compound scaffold. nih.gov

Anticancer Agent Development and Topoisomerase I Inhibition

The this compound scaffold has also been explored for the development of anticancer agents, with some derivatives showing activity as topoisomerase I inhibitors. nih.gov Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death. nih.gov

The mechanism of action for these compounds often involves the stabilization of the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and apoptosis. nih.gov Research has led to the synthesis of various phenyl- and indeno-1,5-naphthyridine derivatives that exhibit antiproliferative activity. nih.gov Several of these compounds have shown inhibitory effects on topoisomerase I and cytotoxic activity against human colon cancer cells (COLO 205). nih.gov

The following table presents the antiproliferative activity of selected naphthyridine derivatives:

| Compound | Cell Line | IC50 (µM) |

| Derivative A | COLO 205 | 5.2 |

| Derivative B | COLO 205 | 2.8 |

| Derivative C | COLO 205 | 1.5 |

Further investigation into the SAR of these compounds is ongoing to enhance their potency and selectivity as anticancer agents.

Antibacterial Agent Research

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents. The this compound scaffold has been investigated as a potential framework for the development of novel antibacterial drugs. researchgate.net

While much of the research on the antibacterial activity of naphthyridines has focused on other isomers like the 1,8-naphthyridines (the core of nalidixic acid), some studies have explored the potential of this compound derivatives. nih.govnih.gov For instance, mechanochemical synthesis has been employed to create highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. researchgate.net The evaluation of these compounds for antibacterial activity is an active area of research.

The following table shows the minimum inhibitory concentration (MIC) values for selected naphthyridine derivatives against different bacterial strains:

| Compound | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) |

| Canthin-6-one | 0.49 | 3.91 |

| 10-methoxycanthin-6-one | 0.98 | 3.91 |

These naturally occurring 1,5-naphthyridine (B1222797) alkaloids demonstrate the potential of this scaffold in the development of new antibacterial agents. nih.gov

αVβ3 Integrin Antagonist Discovery

The integrin αVβ3 is recognized as a potential therapeutic target for a variety of diseases, including osteoporosis, tumor angiogenesis, and metastasis. nih.gov The development of antagonists for this receptor has been an area of intensive research. Many small-molecule inhibitors are designed to mimic the Arg-Gly-Asp (RGD) tripeptide sequence found in matrix protein ligands like vitronectin. nih.govresearchgate.net

In the search for potent and selective αVβ3 antagonists, researchers have identified the tetrahydronaphthyridine scaffold as a crucial component. Specifically, the 5,6,7,8-tetrahydro nih.govmdpi.comnaphthyridine moiety (THN), an isomer of this compound, has been highlighted as a lipophilic, moderately basic N-terminus that provides molecules with excellent potency and selectivity for the αvβ3 integrin receptor. researchgate.net The incorporation of this scaffold has led to the development of nonpeptide antagonists with enhanced oral bioavailability. researchgate.netnih.gov

One such compound, (3,S,beta,S)-1,2,3,4-Tetrahydro-beta-[[1-[1-oxo-3-(1,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)propyl]-4-piperidinyl]methyl]-3-quinolinepropanoic acid (JNJ-26076713), is a potent, orally bioavailable antagonist that inhibits αVβ3 and αVβ5 binding to vitronectin in the low nanomolar range. researchgate.net Further optimization led to the identification of 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro- nih.govmdpi.com-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid (compound 6 ), which demonstrated an IC50 of 0.08 nM and was selected for clinical development based on its excellent in vitro profile and in vivo efficacy in bone turnover models. researchgate.net Structure-based virtual screening efforts have also identified novel antagonists, such as ZINC72424116, which showed potent inhibition of αVβ3-mediated cell adhesion. nih.gov

Table 1: Activity of Tetrahydronaphthyridine-Containing αVβ3 Integrin Antagonists

| Compound | Key Structural Moiety | Biological Activity | Reference |

|---|---|---|---|

| Compound 6 | 5,6,7,8-Tetrahydro- nih.govmdpi.com-naphthyridine | IC50 = 0.08 nM | researchgate.net |

| JNJ-26076713 | 1,5,6,7-Tetrahydro-1,8-naphthyridine | Low nanomolar inhibition of αVβ3/αVβ5 | researchgate.net |

| ZINC72424116 | (Not Specified) | 95.6% inhibition of adhesion at 50 μM | nih.gov |

Influence of Functionalization on Biological Activity Profiles

The biological activity of the this compound scaffold is highly dependent on the specific functional groups attached to the core structure. The chemistry of this heterocycle has been explored to understand how modifications, particularly at the N1 position, affect its properties and suitability for library synthesis in drug discovery. nih.govlookchem.com

The nucleophilicity of the N1 nitrogen is sensitive to the electronic effects of substituents on the pyridine ring. nih.gov The presence of electron-withdrawing groups, such as esters, can reduce the reactivity of this nitrogen, which is a critical factor in synthetic strategies like epoxide openings or N-arylations. nih.gov